molecular formula C9H10N4 B1427619 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1184589-66-9

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1427619
CAS No.: 1184589-66-9
M. Wt: 174.2 g/mol
InChI Key: PKPPDVWBOZAEBR-UHFFFAOYSA-N
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Description

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Key steps in the industrial synthesis include the preparation of starting materials, reaction optimization, and purification of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole-pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pyridine ring.

    1-methyl-1H-pyrazole-4-amine: Another pyrazole derivative with a methyl group at the nitrogen atom.

    N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine: A more complex compound with additional functional groups and rings.

Uniqueness

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the combination of the pyrazole and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPDVWBOZAEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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